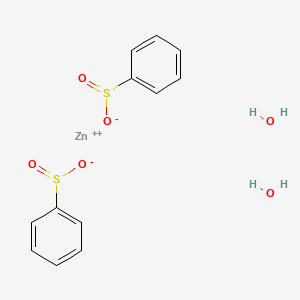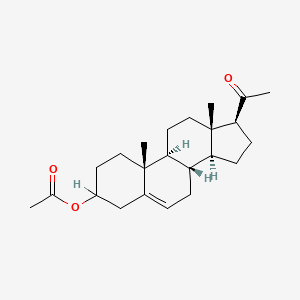
Dichloromethyl(phenyl)silane
Übersicht
Beschreibung
It is a colorless liquid with a boiling point of approximately 205°C and a density of 1.176 g/mL at 25°C . This compound is primarily used as an intermediate in the synthesis of various silicon-based materials and chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloromethyl(phenyl)silane can be synthesized through the reaction of phenylsilane with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced via the direct process, which involves the reaction of silicon with methyl chloride and phenyl chloride in the presence of a copper catalyst. This method is favored for its efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with alcohols to form alkoxysilanes.
Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst.
Common Reagents and Conditions:
Catalysts: Common catalysts for these reactions include platinum, palladium, and rhodium complexes.
Solvents: Typical solvents used in these reactions are toluene, hexane, and dichloromethane.
Major Products Formed:
Alkoxysilanes: Formed through substitution reactions with alcohols.
Siloxanes: Produced via hydrosilylation reactions.
Wissenschaftliche Forschungsanwendungen
Dichloromethyl(phenyl)silane has a wide range of applications in scientific research:
Biology: In biological research, it is utilized in the modification of surfaces to create biocompatible materials.
Wirkmechanismus
The mechanism of action of dichloromethyl(phenyl)silane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. This property makes it a valuable reagent in the formation of stable silicon-based materials. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of one phenyl group.
Trichlorophenylsilane: Contains three chlorine atoms and one phenyl group.
Chlorodimethylphenylsilane: Has one chlorine atom and two methyl groups along with a phenyl group.
Uniqueness: Dichloromethyl(phenyl)silane is unique due to its specific combination of a phenyl group and two chlorine atoms, which provides distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful in applications requiring precise control over the chemical structure and properties of the resulting materials .
Eigenschaften
IUPAC Name |
dichloromethyl(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2Si/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNWYPZFNHLJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7909247.png)

![2-[2-(1-Hydroxycyclohexyl)-4-methoxyphenyl]acetonitrile](/img/structure/B7909264.png)
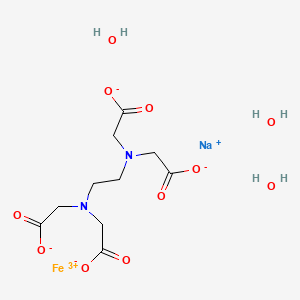
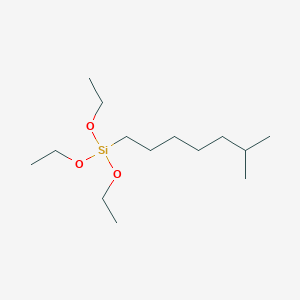
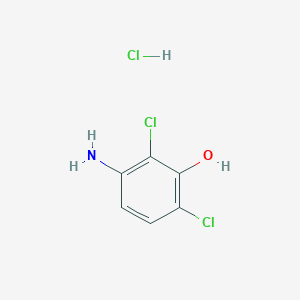
![5-(Palmitoyloxy)-2-[(palmitoyloxy)methyl]-4H-pyran-4-one](/img/structure/B7909306.png)
![[[Bis(triphosphonomethyl)amino]-diphosphonomethyl]phosphonic acid](/img/structure/B7909310.png)
